4-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate
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Overview
Description
4-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate is a synthetic organic compound that belongs to the class of oxathiine derivatives This compound is characterized by the presence of a bromophenyl group, a phenyl group, and an oxathiine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate typically involves the following steps:
Formation of the Oxathiine Ring: The oxathiine ring is formed through a cyclization reaction involving a suitable precursor. This precursor is often a compound containing a thiol and an epoxide group, which undergoes intramolecular cyclization under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction. This can be achieved by reacting the oxathiine intermediate with a bromophenyl halide in the presence of a base such as potassium carbonate.
Introduction of the Phenyl Group: The phenyl group is introduced through a similar substitution reaction, where the oxathiine intermediate is reacted with a phenyl halide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production, where the reactions are carried out in a controlled environment.
Continuous Flow Reactors: These are used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
4-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxathiine ring to a dihydrooxathiine ring.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrooxathiine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate: This compound is unique due to the presence of both bromophenyl and phenyl groups attached to the oxathiine ring.
4-Bromophenyl 3-phenyl-5,6-dihydro-1,4-dioxane-2-carboxylate: Similar structure but with a dioxane ring instead of an oxathiine ring.
4-Bromophenyl 3-phenyl-5,6-dihydro-1,4-thiazine-2-carboxylate: Similar structure but with a thiazine ring instead of an oxathiine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the oxathiine ring, along with the bromophenyl and phenyl groups, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H13BrO3S |
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Molecular Weight |
377.3 g/mol |
IUPAC Name |
(4-bromophenyl) 5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxylate |
InChI |
InChI=1S/C17H13BrO3S/c18-13-6-8-14(9-7-13)21-17(19)15-16(22-11-10-20-15)12-4-2-1-3-5-12/h1-9H,10-11H2 |
InChI Key |
FIOYLPJDYYHKEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(O1)C(=O)OC2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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